molecular formula C17H22N4O2S B2490158 3-methyl-N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzenesulfonamide CAS No. 1796992-45-4

3-methyl-N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzenesulfonamide

Cat. No.: B2490158
CAS No.: 1796992-45-4
M. Wt: 346.45
InChI Key: SSAZXSRDFVGXCX-UHFFFAOYSA-N
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Description

3-methyl-N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzenesulfonamide is a chemical compound of interest in scientific research, particularly in medicinal chemistry. It features a pyrimidine core, a privileged structure in drug discovery, which is substituted at the 6-position with a pyrrolidin-1-yl group. This amine moiety can enhance the molecule's solubility and its capacity for hydrogen bonding, potentially improving interactions with biological targets . The pyrimidine ring is further functionalized with a methylene bridge linked to a 3-methylbenzenesulfonamide group. Sulfonamide functionalities are commonly explored for their diverse biological activities. While specific biological data for this exact compound is not available in the public domain, its molecular architecture suggests potential as a building block or intermediate in the development of pharmacologically active molecules. The integration of pyrimidine and pyrrolidine rings is a strategy seen in compounds synthesized for various research applications . Researchers may find this compound valuable for constructing novel chemical libraries or for investigating structure-activity relationships (SAR) in specific target-based assays. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic purposes, nor for human consumption. Handling should only be performed by qualified laboratory professionals in accordance with appropriate safety protocols.

Properties

IUPAC Name

3-methyl-N-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2S/c1-13-6-5-7-15(10-13)24(22,23)18-12-16-19-14(2)11-17(20-16)21-8-3-4-9-21/h5-7,10-11,18H,3-4,8-9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSAZXSRDFVGXCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NCC2=NC(=CC(=N2)N3CCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 3-methyl-N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzenesulfonamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H27N5O3SC_{23}H_{27}N_{5}O_{3}S, with a molecular weight of approximately 453.6 g/mol. The structure includes a sulfonamide group, which is significant for its biological activity, as well as pyrimidine and pyrrolidine rings that contribute to its pharmacophoric characteristics.

Property Value
Molecular FormulaC23H27N5O3S
Molecular Weight453.6 g/mol
IUPAC Name4-methoxy-3-methyl-N-[4-[(2-methyl-6-pyrrolidin-1-yl)pyrimidin-4-yl]amino]phenyl]benzenesulfonamide
InChI KeyAYDUOTGJADBXGR-UHFFFAOYSA-N

The biological activity of this compound primarily arises from its ability to interact with specific enzymes and receptors. The sulfonamide moiety can mimic natural substrates, allowing it to inhibit enzyme activity effectively. The pyrimidine and pyrrolidine components enhance binding affinity, making the compound a potential candidate for therapeutic applications.

Antimicrobial Properties

Research indicates that derivatives of pyrimidine and sulfonamide compounds exhibit significant antimicrobial activity. For instance, studies have shown that similar compounds can inhibit the growth of various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds ranged from 0.0039 to 0.025 mg/mL, demonstrating potent antibacterial effects against these pathogens .

Anticancer Activity

In vitro studies have explored the anticancer potential of pyrimidine-based compounds. For example, certain derivatives have been shown to inhibit cell proliferation in cancer cell lines, such as A431 vulvar epidermal carcinoma cells. This inhibition is often linked to the compound's ability to interfere with cellular signaling pathways critical for cancer cell survival .

Enzyme Inhibition

The compound is also being investigated for its role as an enzyme inhibitor. Compounds with similar structures have demonstrated inhibitory effects on cholinesterase and monoamine oxidase B, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .

Case Studies

  • Antibacterial Activity Study :
    A study conducted on pyrrolidine derivatives revealed that specific structural modifications led to enhanced antibacterial properties. The presence of electron-donating groups on the phenyl ring significantly increased antimicrobial efficacy against tested strains .
  • Anticancer Evaluation :
    Research involving pyrimidine nucleosides indicated that specific analogs significantly inhibited cell migration and invasion in vitro, showcasing their potential in cancer therapy .
  • Enzyme Inhibition Research :
    A recent review highlighted the effectiveness of piperidine derivatives in inhibiting cholinesterase activity, emphasizing the importance of structural features in enhancing selectivity and potency against target enzymes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural similarities with sulfonamide-containing pyrimidine derivatives, such as 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (Example 52, ). Below is a comparative analysis:

Property 3-methyl-N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzenesulfonamide 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide
Core Structure Pyrimidine ring with methyl and pyrrolidin-1-yl substituents Pyrazolo[3,4-d]pyrimidine fused with a chromen-4-one scaffold
Sulfonamide Substitution 3-methylbenzenesulfonamide 4-aminobenzenesulfonamide with additional fluorine substituents
Molecular Weight Not explicitly reported (estimated ~400–450 g/mol) 589.1 g/mol (M++1)
Synthesis Method Likely involves Suzuki coupling or nucleophilic substitution Suzuki-Miyaura coupling with 4-(5,6-dihydro-4H-1,3-oxazin-2-yl)phenylboronic acid
Biological Target Presumed kinase or enzyme inhibition Kinase inhibition (e.g., FLT3, VEGFR2) due to chromen-4-one and pyrazolopyrimidine motifs

Key Differences in Pharmacological Profiles

  • Bioavailability : The pyrrolidin-1-yl group in the target compound may enhance solubility compared to the fluorinated chromen-4-one moiety in Example 52, which could increase metabolic stability but reduce membrane permeability.
  • Selectivity : The pyrazolo[3,4-d]pyrimidine core in Example 52 is associated with higher kinase selectivity due to its fused heterocyclic system, whereas the simpler pyrimidine scaffold in the target compound may exhibit broader off-target effects.
  • Synthetic Complexity : Example 52 requires multi-step synthesis involving palladium-catalyzed cross-coupling, while the target compound’s synthesis is likely less resource-intensive .

Experimental Data Limitations

  • No direct pharmacological data (e.g., IC₅₀, binding affinity) for the target compound is available in the provided evidence. Comparisons are inferred from structural analogs.
  • Similar data for the target compound is absent.

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